molecular formula C7H4ClN3O B1460026 7-Chloropyrido[2,3-D]pyrimidin-4-OL CAS No. 552331-43-8

7-Chloropyrido[2,3-D]pyrimidin-4-OL

Cat. No.: B1460026
CAS No.: 552331-43-8
M. Wt: 181.58 g/mol
InChI Key: IGUXDXKIOOOGCJ-UHFFFAOYSA-N
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Description

7-Chloropyrido[2,3-D]pyrimidin-4-OL is a heterocyclic compound with the molecular formula C7H4ClN3O. It is a derivative of pyridopyrimidine, characterized by the presence of a chlorine atom at the 7th position and a hydroxyl group at the 4th position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloropyrido[2,3-D]pyrimidin-4-OL typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by intramolecular cyclization . Another approach involves the use of 4-amino-6-chloropyrimidine-5-carbaldehyde, which leads to the formation of 7-amino-4-chloropyrido[2,3-D]pyrimidine, a key intermediate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and scalable purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Chloropyrido[2,3-D]pyrimidin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloropyrido[2,3-D]pyrimidin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain kinases makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

7-chloro-3H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-5-2-1-4-6(11-5)9-3-10-7(4)12/h1-3H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUXDXKIOOOGCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=O)NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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